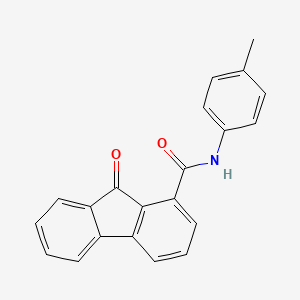

![molecular formula C22H20N4O2 B5509351 2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)

2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heterocyclic compounds, particularly those containing the triazole ring, are of significant interest in medicinal chemistry due to their diverse biological activities. The introduction of naphthyl and propanamide groups into such structures potentially enhances these activities, offering avenues for the development of novel therapeutic agents. These compounds are synthesized and analyzed for their chemical and physical properties, which can inform their applications in various fields, excluding direct drug usage and dosage considerations.

Synthesis Analysis

The synthesis of triazole derivatives, including those with naphthyl and propanamide groups, often involves strategies like metal-catalyzed reactions and microwave-assisted synthesis. These methods provide efficient pathways to construct the desired heterocyclic frameworks while considering principles of green chemistry and energy savings (Ferreira et al., 2013) (Özil & Menteşe, 2020).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the interaction mechanisms of these compounds with biological targets. Naphthalene derivatives are known for their planar structures, which facilitate interactions such as DNA intercalation. The structural analysis often employs techniques like NMR, UV-Vis, and X-ray diffraction to elucidate the arrangement of atoms and functional groups within the molecule, influencing its biological activity and physical properties (Chlebosz et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be attributed to the presence of functional groups amenable to various chemical reactions, including cycloadditions and electrophilic substitutions. These reactions are essential for the further functionalization of the core structure and the introduction of substituents that modulate the compound's chemical properties and biological activity (Maheshwari & Hussain, 2023).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and substituents. These properties are critical for the compound's applicability in different environments and its behavior under various conditions. Studies on related naphthalene derivatives have shown that alkyl chain length and substituent type significantly affect these physical properties, which in turn influence their biological activity and potential applications (Chlebosz et al., 2023).

科学的研究の応用

Naphthalene Derivatives in Environmental and Occupational Health

Naphthalene, a component related to the structure of the compound , has been extensively studied for its environmental and occupational exposure effects. For instance, naphthalene and its metabolites like 2-naphthol have been investigated as biomarkers of exposure to jet fuel (JP-8), indicating significant exposure-related increases in urinary levels among U.S. Air Force personnel (Serdar et al., 2003). This suggests that naphthalene derivatives could be relevant in studying environmental exposures and potential health impacts.

Use of Naphthalene and Its Derivatives in Medical Research

Although the specific compound "2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide" was not directly mentioned in the literature, the structural component of naphthalene is present in various studies related to health. For example, urinary concentrations of naphthalene metabolites have been used to assess exposure to polycyclic aromatic hydrocarbons (PAHs) in populations, linking to potential health risks like cancer and respiratory diseases (Li et al., 2008). This underscores the importance of studying such compounds for understanding and mitigating health risks associated with environmental pollutants.

特性

IUPAC Name |

2-naphthalen-2-yloxy-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c1-16(28-20-11-10-17-6-2-3-7-18(17)12-20)22(27)24-13-19-8-4-5-9-21(19)26-15-23-14-25-26/h2-12,14-16H,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSNVZKNYPGUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1N2C=NC=N2)OC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

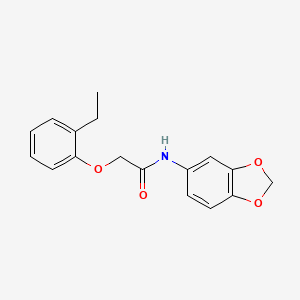

![N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

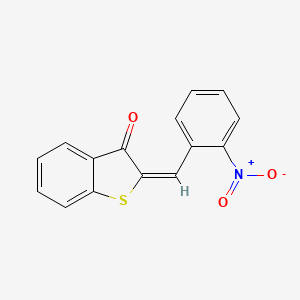

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)

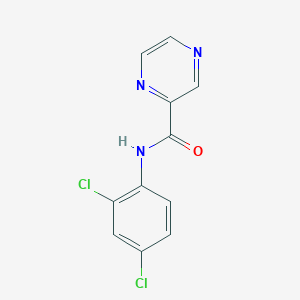

![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)

![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)

![2-[4-methyl-3-(2-oxo-1-imidazolidinyl)benzoyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5509323.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5509324.png)

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrophenyl]-1H-tetrazole](/img/structure/B5509331.png)

![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)

![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)